N-(Pyrimidin-5-yl)benzenesulfonamide
Overview
Description
N-(Pyrimidin-5-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The benzenesulfonamide group is known for its presence in various pharmacologically active compounds, making this compound a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-5-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride under basic conditions. A common method includes the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. These methods often include the optimization of reaction conditions such as temperature, solvent, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(Pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine and benzenesulfonamide derivatives.
Scientific Research Applications
N-(Pyrimidin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-(Pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
- N-(Pyrimidin-2-yl)benzenesulfonamide
- N-(Pyrimidin-4-yl)benzenesulfonamide
- N-(Pyrimidin-6-yl)benzenesulfonamide
Comparison: N-(Pyrimidin-5-yl)benzenesulfonamide is unique due to the position of the pyrimidine ring attachment, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities to enzymes and receptors, leading to variations in its pharmacological effects .
Properties
IUPAC Name |
N-pyrimidin-5-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,10-4-2-1-3-5-10)13-9-6-11-8-12-7-9/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMIPJKLRBEBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668634 | |
Record name | N-(Pyrimidin-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91789-62-7 | |
Record name | N-(Pyrimidin-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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